Product packaging for Emethallicin D(Cat. No.:CAS No. 126399-02-8)

Emethallicin D

Cat. No.: B236268
CAS No.: 126399-02-8
M. Wt: 688.8 g/mol
InChI Key: PKNBNLAMHBXNTK-CQYRBGJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Emethallicin D (CAS Number 126399-02-8) is a structurally complex epipolythiodioxopiperazine alkaloid isolated from the heterothallic fungus Emericella heterothallica . This natural product is characterized as an epitrithiodioxopiperazine derivative, sharing the same fundamental carbon skeleton as apoaranotin . The compound's molecular formula is C₃₄H₂₈N₂O₈S₃, with a molecular weight of 688.78 g/mol . The primary research value of this compound lies in its potent biological activity. Scientific studies have demonstrated that it acts as a potent inhibitor of compound 48/80-induced histamine release from mast cells . This specific mechanism of action makes it a compound of significant interest in immunological and pharmacological research, particularly for studies focused on understanding and modulating mast cell-driven allergic responses . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H28N2O8S3 B236268 Emethallicin D CAS No. 126399-02-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126399-02-8

Molecular Formula

C34H28N2O8S3

Molecular Weight

688.8 g/mol

IUPAC Name

[(4S,5S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C34H28N2O8S3/c37-26(16-20-8-3-1-4-9-20)43-24-13-7-12-22-17-33-31(40)36-28-23(18-34(36,46-47-45-33)32(41)35(33)27(22)24)19-42-15-14-25(28)44-30(39)29(38)21-10-5-2-6-11-21/h1-15,19,24-25,27-29,38H,16-18H2/t24?,25-,27?,28-,29+,33?,34?/m0/s1

InChI Key

PKNBNLAMHBXNTK-CQYRBGJRSA-N

SMILES

C1C2=CC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8

Isomeric SMILES

C1C2=CC=CC(C2N3C14C(=O)N5[C@@H]6[C@H](C=COC=C6CC5(C3=O)SSS4)OC(=O)[C@@H](C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8

Canonical SMILES

C1C2=CC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SSS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8

Synonyms

emethallicin D

Origin of Product

United States

Origin and Isolation of Emethallicin D

Fungal Source: Emericella heterothallica

The sole natural source of Emethallicin D is the filamentous fungus Emericella heterothallica. Understanding the biology of this organism is key to understanding the production of the compound.

Emericella heterothallica is a fungal species that has undergone taxonomic revision. Historically placed in the genus Emericella, which represented the sexual state (teleomorph) of certain Aspergillus species, it has since been integrated into the single-name system for fungi. nih.gov Its current classification places it within the genus Aspergillus as Aspergillus heterothallicus. nih.govindexfungorum.org It is notably the only known heterothallic species in its subgenus, meaning it requires two compatible mating types for sexual reproduction. nih.gov

Biological characteristics of the fungus include the formation of white cleistothecia (sexual fruiting bodies) which are surrounded by specialized Hülle cells. nih.gov Asexually, it produces conidiophores that are typically short with brownish stripes, bearing both metulae and phialides, which in turn produce columns of dark green conidia (asexual spores). nih.gov

Table 1: Taxonomic Classification of Emericella heterothallica

Rank Classification
Kingdom Fungi
Phylum Ascomycota
Class Eurotiomycetes
Order Eurotiales
Family Aspergillaceae
Genus Emericella (Aspergillus)
Species heterothallica

Data sourced from Index Fungorum and USDA records. indexfungorum.org

The production of this compound by E. heterothallica is directly influenced by the strain's mating type. As a heterothallic organism, two distinct and compatible mating types, often designated as 'A' and 'a' or '+' and '-', are required to complete the sexual cycle.

Research has shown that the secondary metabolite profiles can differ significantly between these mating types when cultured independently. For instance, the related compound Emethallicin A was isolated from the 'mating type A' strain of E. heterothallica. atcc.org In contrast, a substantial amount of the trisulfide this compound was reported to be isolated from the other mating-type strain, highlighting a clear genetic and metabolic divergence in the production of these complex alkaloids. This differential production underscores the importance of selecting the correct mating type for the targeted isolation of this compound.

Isolation Methodology

The isolation of this compound is a multi-step process involving cultivation, extraction, and purification.

The initial isolation and characterization of the emethallicins, including this compound, occurred in the late 1980s and early 1990s. This work was part of a broader scientific investigation into the diverse and biologically active secondary metabolites produced by fungi of the genus Emericella. nih.gov These epipolythiodioxopiperazine alkaloids, a class of compounds known for their complex structures and potent biological activities, were of significant interest to natural product chemists. nih.gov The discovery of gliotoxin (B1671588) in 1936 spurred decades of research into related fungal metabolites, creating the scientific context in which the emethallicins were eventually discovered. nih.govresearchgate.net

The general procedure for obtaining this compound follows established methods for isolating fungal secondary metabolites.

Cultivation : The specific mating type of Emericella heterothallica known to produce this compound is first grown in large-scale fermentation, often on a solid substrate like rice or oatmeal, or in a liquid medium. nih.gov

Extraction : The fungal culture (both the mycelium and the solid/liquid medium) is harvested and subjected to solvent extraction. mdpi.com Common solvents used for this purpose are organic solvents such as ethyl acetate or acetone, which are effective at dissolving metabolites like this compound. nih.gov The mixture is typically shaken or sonicated to ensure thorough extraction before being filtered to separate the solvent extract from the fungal mass. nih.gov

Purification : The crude extract, containing a mixture of various compounds, is then concentrated and subjected to chromatographic techniques. This often involves an initial separation using silica gel column chromatography, where fractions are eluted with a gradient of solvents. mdpi.com Fractions containing the target compound are identified (e.g., by thin-layer chromatography or HPLC) and combined. Final purification to isolate pure this compound is typically achieved using high-performance liquid chromatography (HPLC). mdpi.com

This systematic process of cultivation, extraction, and multi-step purification is essential to isolate this compound from the complex mixture of metabolites produced by the fungus.

Structural Elucidation and Characterization of Emethallicin D

Fundamental Structural Features

Emethallicin D possesses a multifaceted structure built around a core scaffold, further elaborated with specific ring systems and functional groups.

The fundamental structural framework of this compound is the epitrithiodioxopiperazine scaffold dntb.gov.uachemblink.comebi.ac.uk. This class of compounds is defined by a dioxopiperazine ring system that incorporates a polysulfide bridge, specifically a trisulfide linkage in the case of this compound dntb.gov.uachemblink.comebi.ac.uk. The presence of sulfur atoms in this unique arrangement is a defining characteristic of the ETP family, which includes numerous biologically active natural products ebi.ac.ukscielo.org.mxwikipedia.orgwisc.edunih.govucl.ac.ukcaltech.educaltech.edu.

This compound is part of a series of related compounds, including Emethallicins A, B, and C, also isolated from Emericella heterothallica dntb.gov.uachemblink.comebi.ac.ukucl.ac.ukresearchgate.netmdpi.comugr.es. While Emethallicins B and C are classified as epitetrathiodioxopiperazines, this compound is an epitrithiodioxopiperazine derivative dntb.gov.uachemblink.comebi.ac.uk. Notably, this compound shares its basic carbon skeleton with apoaranotin dntb.gov.uajst.go.jp. The Emethallicin series, including this compound, has been recognized for its potent inhibitory activity against histamine (B1213489) release dntb.gov.uaebi.ac.ukwikipedia.org.

This compound's structural kinship is particularly evident when compared to apoaranotin and acetylaranotin (B1664336), both of which are also ETPs scielo.org.mxwikipedia.orgacs.org. This compound shares the same carbon skeleton as apoaranotin dntb.gov.uajst.go.jp. Apoaranotin is characterized by a cyclohexadienol unit and a dihydrooxepine ring, structural elements also found in related compounds like gliotoxin (B1671588) and aranotin (B1665163) wikipedia.org. Acetylaranotin also prominently features a dihydrooxepine ring wikipedia.orgnih.govresearchgate.netnih.gov. Emethallicin C, another analogue, contains two dihydrooxepine rings, further linking it structurally to aranotin and acetylaranotin nih.gov.

Beyond the Emethallicin family, the dihydrooxepine ring system is a recurring motif in other ETPs, such as acetylaranotin, apoaranotin, emestrin, and MPC1001 wikipedia.orgnih.govresearchgate.netnih.gov. The broader oxepine ring system, a seven-membered oxygen heterocycle, is also identified in a variety of natural products, underscoring its significance in natural product chemistry jst.go.jpmdpi.comresearchgate.netresearchgate.netescholarship.orgstudiesinmycology.org.

The complex structure of this compound incorporates an oxepino ring system ontosight.ai. The oxepine ring itself is a seven-membered oxygen-containing heterocycle jst.go.jpwikipedia.orgresearchgate.netresearchgate.netstudiesinmycology.org, recognized for its importance in the design of bioactive molecules and drugs researchgate.netresearchgate.netescholarship.org. In related compounds like acetylaranotin, a dihydrooxepine ring is present wikipedia.orgnih.govresearchgate.netnih.gov.

Relationship to Emethallicin Analogues and Related ETPs

Spectroscopic and Chemical Methods for Structural Determination

The elucidation of this compound's structure was achieved through a combination of advanced spectroscopic and chemical investigations dntb.gov.uajst.go.jp. Key techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as HSQC, COSY, TOCSY, HMBC, NOESY, and ROESY, were crucial for determining the connectivity and spatial arrangement of atoms within the molecule dntb.gov.uaebi.ac.ukscielo.org.mxnih.govdiva-portal.org.

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided accurate mass measurements, aiding in the determination of the molecular formula dntb.gov.uascielo.org.mx.

Circular Dichroism (CD) Spectroscopy: CD Cotton effects were utilized to establish the absolute configurations of chiral centers within the molecule dntb.gov.ua.

Chemical Methods: The modified Mosher's method was also employed for absolute configuration determination dntb.gov.ua.

X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis has been used to unequivocally confirm the structures and stereochemistry of ETPs, including related compounds researchgate.netresearchgate.net.

The detailed chemical name of this compound is benzeneacetic acid, alpha-hydroxy-, 5,5a,12,12a-tetrahydro-7,14-dioxo-12-((phenylacetyl)oxy)-8h,15h-7a,14a-epitrithio-7h,14h-oxepino(3'',4'':4',5')pyrrolo(1',2':4,5)pyrazino(1,2-a)indol-5-yl ester, with the specific stereochemical designation (5s-(5alpha(s*),5aalpha,7abeta,12alpha,12aalpha,14abeta)) ontosight.aichemblink.com. Its molecular formula is C34H28N2O8S3, and its molecular weight is 688.78 chemblink.com.

Biosynthetic Pathways of Emethallicin D

Precursor Utilization and Amino Acid Condensation

The biosynthesis of the Emethallicin D core structure begins with the condensation of two amino acid precursors. Based on its chemical structure, which shares a carbon skeleton with apoaranotin, the precursor amino acids for this compound are two molecules of L-phenylalanine. nih.goveolss.net The assembly of these precursors into a cyclic dipeptide is catalyzed by a large, multimodular enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS).

The process unfolds in a series of coordinated steps:

Activation: The NRPS possesses distinct modules, each responsible for incorporating one amino acid. An adenylation (A) domain within the first module activates an L-phenylalanine molecule by converting it to phenylalanyl-adenylate, using ATP as a cofactor.

Thiolation: The activated amino acid is then transferred to the phosphopantetheinyl arm of a thiolation (T) domain, also known as a peptidyl carrier protein (PCP), forming a thioester linkage.

Condensation: A condensation (C) domain catalyzes the formation of a peptide bond between the first and a second L-phenylalanine molecule, which is similarly activated and loaded onto the T-domain of the second NRPS module.

Cyclization: After the dipeptide is formed, a terminal thioesterase (TE) domain catalyzes the release of the dipeptide chain and its cyclization into the stable diketopiperazine (DKP) ring, which serves as the foundational scaffold for subsequent modifications.

This NRPS-mediated synthesis provides the cyclo(L-Phe-L-Phe) core, which is the substrate for the subsequent enzymatic transformations that define the Emethallicin class of compounds.

Enzymatic Transformations and Sulfur Incorporation

Following the formation of the DKP core, a series of enzymatic reactions modify the scaffold to introduce the characteristic epitrithiodiketopiperazine structure of this compound. This phase is defined by the complex process of sulfur incorporation.

The installation of the trisulfide bridge in this compound is a multi-step process that creates the defining toxicophore of ETP alkaloids. While the precise mechanism for this compound is inferred, the pathway is understood to proceed through several key transformations common to ETP biosynthesis. The process involves activating the α-carbons of the DKP ring and then introducing sulfur atoms.

The general mechanism is believed to involve:

Oxidation: The α-carbons of the phenylalanine residues in the DKP ring are activated, often through hydroxylation, preparing them for sulfur attachment.

Thiolation: Sulfur, derived from sources like cysteine or glutathione (B108866), is transferred to these activated positions.

Bridge Formation: The formation of the polysulfide bridge is a complex oxidative process that links the two sulfur-bearing carbons. The length of the sulfur chain (di-, tri-, or tetrasulfide) is determined during this stage. For this compound, this results in a three-sulfur bridge. nih.gov

The intricate process of sulfur incorporation is catalyzed by a dedicated suite of enzymes encoded within the biosynthetic gene cluster. Based on homologous ETP pathways, the key enzymes proposed to be involved in the sulfurization of the this compound precursor include:

Proposed Enzyme ClassFunction in this compound Biosynthesis
FAD-dependent monooxygenase Catalyzes the initial activation of the diketopiperazine core, likely through hydroxylation at the α-positions of the phenylalanine residues, preparing the scaffold for sulfur attachment.
Glutathione S-transferase (GST) Implicated in the transfer of sulfur. It is believed to catalyze the conjugation of glutathione to the DKP intermediate, delivering the sulfur atoms required for the bridge.
Thiol-disulfide oxidoreductase A key enzyme, often a GliT homolog from the gliotoxin (B1671588) pathway, that catalyzes the final oxidative cyclization to form the polysulfide bridge. This enzyme manages the formation of the disulfide or polysulfide bonds.
γ-glutamylcyclotransferase May be involved in processing the glutathionylated intermediate by cleaving the glutamate (B1630785) and glycine (B1666218) residues, leaving the cysteine-derived sulfur attached to the DKP core before bridge formation.

These enzymes work in a coordinated fashion to build the reactive and structurally complex epitrithiodiketopiperazine core of this compound.

Post-Synthetic Modifications and Structural Diversification

After the core structure of this compound is assembled, further enzymatic modifications can occur, leading to a variety of related analogues. These post-synthetic tailoring steps are a common strategy in natural product biosynthesis to generate chemical diversity.

Acetylation is a common post-synthetic modification that alters the biological activity and physicochemical properties of natural products. wikipedia.org This reaction is catalyzed by acetyltransferase enzymes, which transfer an acetyl group, typically from acetyl-CoA, to a reactive site on the molecule, such as a hydroxyl group. nih.gov

In the context of the emethallicins, this is exemplified by Emethallicin C, which is an acetylated epitetrathiodiketopiperazine. nih.gov It possesses the same carbon skeleton as acetylaranotin (B1664336). This suggests that an acetyltransferase acts on a precursor molecule to add an acetyl group, likely at a hydroxyl substituent on the core structure.

Conversely, deacetylation is the removal of an acetyl group, a reaction catalyzed by deacetylase enzymes. wikipedia.org While not directly observed for this compound, this reversible process is a known mechanism in biology for modulating molecular function and could theoretically occur on acetylated emethallicin precursors. nih.gov

The structural diversity within the emethallicin family highlights the flexibility of the biosynthetic machinery. This compound is an epitrithiodiketopiperazine (three sulfur atoms), but it is isolated alongside analogues with different sulfur bridge lengths. nih.gov The pathways leading to these analogues are closely related and likely diverge at the sulfur incorporation stage.

The key emethallicin analogues and their relationship to this compound are:

Emethallicin A: A disulfide analogue, containing two sulfur atoms in the bridge.

Emethallicin B: A tetrasulfide analogue, with four sulfur atoms in the bridge. nih.gov

Emethallicin C: An acetylated tetrasulfide analogue. nih.gov

Synthetic Chemistry of Emethallicin D and Analogues

Challenges in Emethallicin D Total Synthesis

The total synthesis of this compound and structurally related ETPs is fraught with difficulties stemming from the sensitive nature of their polysulfide bridges and the intricate stereochemistry of their scaffolds.

A significant challenge in the synthesis of ETPs containing trisulfide linkages, such as this compound, is the propensity of these bridges to undergo disproportionation reactions. Under basic conditions, trisulfides can readily convert into a mixture of disulfide and tetrasulfide species nih.govresearchgate.netthieme-connect.commit.edu. For instance, attempts to convert synthetic this compound monoacetate to its naturally occurring counterpart were unsuccessful due to this disproportionation under basic hydrolytic conditions nih.gov. Similarly, trisulfide gliotoxin (B1671588) E has been shown to disproportionate into disulfide gliotoxin and tetrasulfide gliotoxin G nih.gov. This instability necessitates careful control of reaction conditions, particularly pH, to preserve the integrity of the trisulfide bridge during synthetic manipulations.

ETPs, including this compound, often feature multiple stereocenters and complex fused ring systems, such as the pyrrolidinoindoline core in some dimeric ETPs encyclopedia.pubmdpi.com. The indole (B1671886) heterocycle, derived from tryptophan, offers rich chemical reactivity that can lead to further structural diversification but also complicates synthetic efforts encyclopedia.pubmdpi.com. Achieving precise stereochemical control throughout the synthesis of these intricate molecules is paramount. Furthermore, the presence of various functional groups within these complex scaffolds demands high functional group compatibility from the reagents and reaction conditions employed, as many synthetic steps can inadvertently affect other sensitive parts of the molecule nih.govacs.org. For example, achieving enantioselectivity in the formation of dithiodiketopiperazine units on achiral scaffolds has been a persistent synthetic challenge acs.org.

Strategies for Epipolythiodioxopiperazine Core Synthesis

The synthesis of the ETP core typically involves two key stages: the construction of the 2,5-diketopiperazine ring and the subsequent formation of the polysulfide bridge.

The 2,5-diketopiperazine (DKP) ring is the fundamental scaffold of ETPs, usually formed from the cyclization of dipeptides encyclopedia.pubtum.deucl.ac.uk. Biosynthetically, this process is often mediated by nonribosomal peptide synthetases (NRPS) tum.deucl.ac.ukresearchgate.netplos.org. Synthetically, strategies often begin with amino acids or pre-formed cyclic dipeptides ucl.ac.uk. For instance, some approaches utilize specific building blocks, such as bifunctional triketopiperazines, to streamline the synthesis of the ETP core researchgate.net. One synthetic route involves the oxidative cyclization of a protected amino acid derivative followed by intramolecular conjugate addition to form the fused ring system researchgate.net.

The characteristic polysulfide bridge is typically installed after the DKP core is assembled. Biosynthetically, this often involves glutathione (B108866) as a sulfur donor, followed by oxidation tum.deresearchgate.netplos.orgpublish.csiro.au. Synthetic methods commonly employ sulfenylation reactions using various sulfur sources. Reagents such as elemental sulfur (S8) or trisulfide precursors, often in the presence of strong bases like sodium hexamethyldisilazide (NaHMDS) or lithium hexamethyldisilazide (LiHMDS), are used to introduce the sulfur atoms and form the disulfide or polysulfide linkages researchgate.netpublish.csiro.aunih.gov. For example, reactions involving trisulfides and bases can lead to the formation of epidithiodiketopiperazines and epitetrathiodiketopiperazines researchgate.netnih.gov.

Synthetic Routes to Related Emethallicins and ETPs

Several synthetic routes have been developed for various ETPs, providing valuable methodologies applicable to this compound. Emethallicins are structurally related to aranotins, sharing the same stereochemistry, with differences primarily in ester substitutions and the number of sulfur atoms in the bridge nih.gov. Emethallicin A, for example, differs from apoaranotin only in its ester moieties nih.gov.

Notable synthetic efforts by the Nicolaou group have yielded various ETPs, including epicoccin G, gliotoxin, gliotoxin G, emethallicin E, and haematocin (B1248818) researchgate.netpublish.csiro.aunih.gov. Their strategy often involves the sulfenylation of diketopiperazines using reagents like NaHMDS-S8 researchgate.netpublish.csiro.aunih.gov. Other synthetic approaches have utilized masked dithioacetals publish.csiro.au or involved the quenching of iminium ions with sulfur nucleophiles publish.csiro.au. Furthermore, precursor-directed biosynthesis, using modified amino acid precursors like fluorinated tryptophan, has been explored to enhance the stability of the resulting compounds google.com. Semi-synthetic modifications of natural products also offer pathways to analogues google.comrsc.org.

Table 1: Key Sulfurization Reagents and Conditions for ETP Synthesis

Reagent/ConditionsSulfur Species FormedExample ApplicationReference(s)
NaHMDS-S8 (in situ) in THFDisulfide, TetrasulfideSynthesis of ETPs including epicoccin G, gliotoxin, emethallicin E researchgate.netpublish.csiro.aunih.gov
Bis[bis(trimethylsilyl)amino]trisulfide (23)Disulfide, TetrasulfideSulfenylation of diketopiperazines to form ETPs researchgate.netnih.gov
Elemental Sulfur (S8) with NaHMDS/KHMDSDisulfide, TetrasulfideFormation of polysulfide bridges in ETP synthesis researchgate.netnih.gov
Trisulfide precursors with basic conditionsDisulfide, TetrasulfideDisproportionation of trisulfides to disulfides and tetrasulfides (challenge) nih.govresearchgate.netthieme-connect.com

Table 2: Examples of Dioxopiperazine Ring Construction Strategies

StrategyKey StepsExample ETPs TargetedReference(s)
Dipeptide CyclizationIntramolecular condensation of dipeptides (biosynthetic basis)General ETP scaffold formation encyclopedia.pubtum.deucl.ac.uk
Oxidative Cyclization & Conjugate AdditionOxidative cyclization of protected amino acid, followed by intramolecular conjugate additionMonomeric ETPs, e.g., precursors to gliotoxin researchgate.net
Triketopiperazine Building BlockEnolate alkylation and nucleophile addition to a triketopiperazine coreHyalodendrin, related structures researchgate.net
Amino Acid Derivative CyclizationSynthesis of bicyclic monomer from protected amino acid (e.g., tyrosine) via oxidative cyclizationPrecursors for ETPs researchgate.net

Compound List:

Emethallicin A

Emethallicin B

Emethallicin C

this compound

Emethallicin E

Emethallicin F

Gliotoxin

Gliotoxin G

Chaetocin A

Chaetocin C

Verticillin A

Verticillin B

Verticillin D

Verticillin E

Verticillin G

Apoaranotin

Aranotin (B1665163)

Epicoccin G

Haematocin

Hyalodendrin

Sporidesmin A

Sporidesmin B

Sporidesmin E

Sporidesmin G

Enantioselective Approaches to Analogues

Achieving the correct stereochemistry is paramount in the synthesis of complex natural products like this compound and its analogues. Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule, crucial for biological activity and to mimic the natural product's configuration. Research into ETP synthesis has seen significant advancements in controlling stereocenters, often through asymmetric catalysis or the use of chiral starting materials.

The synthesis of Emethallicin E, a close analogue of this compound, has provided valuable insights into enantioselective strategies applicable to this class of compounds caltech.eduacs.org. For instance, the total synthesis of (−)-acetylapoaranotin, a related ETP, was enabled by an eight-step enantioselective synthesis of a key amino acid building block acs.org. The absolute stereochemistry of these amino acid precursors was established using catalytic asymmetric (1,3)-dipolar cycloaddition reactions acs.org. This approach highlights the importance of setting stereochemistry early in the synthetic route using chiral auxiliaries or asymmetric catalysts.

Furthermore, general strategies for enantioselective synthesis of ETP derivatives have been explored, suggesting that enantiomerically pure ETPs can be synthesized from racemic starting materials through specific enantioselective routes google.com. These methods often involve the development of catalytic asymmetric reactions to control the formation of chiral centers within the ETP framework chemrxiv.orgrsc.org. For example, the synthesis of Emethallicin E and (−)-haematocin has been achieved through the preparation of a symmetric cyclohexadienol-containing diketopiperazine, where the stereochemistry is meticulously controlled during the construction of the core structure caltech.eduacs.org.

Table 1: Representative Enantioselective Strategies in ETP Synthesis

Target Molecule / ClassKey Enantioselective StrategyIntermediate / Building BlockEnantiomeric Excess (ee)Citation
(−)-AcetylapoaranotinCatalytic asymmetric (1,3)-dipolar cycloadditionChiral amino ester building blockNot specified acs.org
Emethallicin ESynthesis via cyclohexadienol coreCyclohexadienol intermediateNot specified caltech.eduacs.org
ETP DerivativesEnantioselective synthetic routesRacemic starting material, specific chiral catalystsNot specified google.com
Various ETPsAsymmetric synthesis of amino acid building blocksChiral amino acid derivativesHigh (e.g., >90%) acs.org
Sealutomicin CEnantioselective organocatalytic method for dihydroquinolinesDihydroquinoline intermediatesUp to 98% ee chemrxiv.org

Common Intermediates in ETP Synthesis

The synthesis of this compound and related ETPs often relies on the strategic construction and assembly of key molecular fragments. Identifying common intermediates is crucial for developing efficient and convergent synthetic pathways. The diketopiperazine (DKP) core serves as a fundamental building block for all ETPs plos.orgnih.govnih.gov.

A recurring and critical intermediate in the synthesis of ETPs, particularly those with a cyclohexadienol moiety such as Emethallicin E, is the cyclohexadienol core caltech.eduacs.org. This structural motif is often derived from chiral amino acid precursors and is instrumental in establishing the complex fused ring system characteristic of many ETPs. The synthesis of Emethallicin E, for instance, utilizes a cyclohexadienol intermediate that allows for the subsequent construction of the diketopiperazine ring and the introduction of sulfur atoms caltech.eduacs.org.

Chiral amino acid derivatives are also recognized as vital common intermediates. The control of stereochemistry in the final ETP product is frequently achieved by employing enantiomerically pure amino acids or by establishing chirality through asymmetric transformations of amino acid-derived building blocks acs.org. For example, the synthesis of acetylapoaranotin (B1244777) involves the preparation of a key amino acid building block whose stereochemistry is set early in the sequence acs.org.

The formation of the characteristic sulfur bridges, which are central to the ETP structure, also involves specific intermediates. Methods for introducing disulfide bridges often employ dithiol precursors or direct sulfenylation reactions on the diketopiperazine scaffold google.comnih.gov. The development of efficient sulfenylation methods has been a significant achievement in ETP synthesis, enabling the construction of the required sulfurated motifs from common diketopiperazine intermediates oup.com.

Table 2: Key Intermediates in this compound and Related ETP Synthesis

Intermediate TypeDescriptionRole in ETP SynthesisRelated ETPs SynthesizedCitation
Diketopiperazine (DKP) CoreThe fundamental cyclic dipeptide structure.Serves as the foundational scaffold for all ETPs; site for sulfur bridge formation and further elaboration.Emethallicins, Gliotoxins, Aranotins, etc. plos.orgnih.govnih.gov
Cyclohexadienol CoreA cyclic intermediate featuring a dienol moiety.Crucial for constructing the fused ring systems and establishing stereochemistry in ETPs.Emethallicin E, (−)-Haematocin, Gliotoxins caltech.eduacs.org
Chiral Amino Acid DerivativesEnantiomerically pure amino acids or their synthetic equivalents.Provide the chiral building blocks necessary for controlling the absolute stereochemistry of ETPs.Emethallicins, Acetylapoaranotin, Gliotoxins acs.org
Dithiol Precursors / Sulfenylated IntermediatesIntermediates that facilitate the introduction of sulfur atoms.Essential for forming the characteristic disulfide or polysulfide bridges of ETPs.Various ETPs requiring sulfur bridges google.comnih.govoup.com

The ongoing exploration of this compound and its analogues continues to drive innovation in synthetic organic chemistry, particularly in the realm of enantioselective synthesis and the efficient construction of complex molecular architectures. The identification and strategic utilization of common intermediates, such as the cyclohexadienol core and chiral amino acid building blocks, remain central to overcoming the synthetic challenges posed by this important class of natural products.

Mechanistic Studies of Emethallicin D Biological Activity

Molecular Interactions of the Polysulfide Moiety

The defining feature of Emethallicin D and other ETPs is the reactive internal disulfide or polysulfide bridge across a diketopiperazine ring. microbiologyresearch.organu.edu.au This structural element is central to their biological mechanism of action.

The toxicity and biological activity of ETPs like this compound are primarily due to their disulfide bridge, which can react with thiol groups in proteins. microbiologyresearch.orgresearchgate.net This interaction leads to the inactivation of proteins through the formation of mixed disulfides with accessible cysteine residues. researchgate.net This covalent modification can disrupt protein structure and function, leading to downstream cellular consequences. The general reactivity of the ETP disulfide bridge suggests a similar mode of action for this compound, targeting proteins with exposed and reactive cysteine thiols.

The interaction of the polysulfide moiety of ETPs with intracellular thiols, such as glutathione (B108866), can significantly alter the cellular redox balance. researchgate.netmicrobiologyresearch.org This can occur through a process of redox cycling, where the compound is reduced by cellular reductants and subsequently re-oxidized, leading to the generation of reactive oxygen species (ROS). microbiologyresearch.organu.edu.au An increase in ROS levels can induce oxidative stress, a condition that can damage cellular components and trigger various signaling pathways, including those leading to apoptosis. nih.gov For instance, interaction with thiol residues in plasma membrane calcium channels can be redox sensitive, leading to increased calcium flux and subsequent oxidative damage. microbiologyresearch.org

Specific Biochemical Targets and Pathways

Beyond the general reactivity of its polysulfide group, research has identified more specific biological activities of this compound and related compounds.

This compound has been identified as a potent inhibitor of compound 48/80-induced histamine (B1213489) release from mast cells. nih.gov Compound 48/80 is a well-known secretagogue that triggers mast cell degranulation and histamine release through a mechanism that is independent of IgE receptors but involves G-proteins and phospholipase C. nih.gov While the precise molecular mechanism of this compound's inhibitory action has not been fully elucidated, it is plausible that its interaction with key proteins in the mast cell activation pathway is responsible.

The general mechanism for many anti-allergic drugs that inhibit histamine release involves the stabilization of mast cell membranes or interference with the signaling cascade that leads to degranulation. nih.gov This can include modulation of intracellular calcium levels or inhibition of protein kinase C. nih.gov Given the ability of ETPs to interact with protein thiols, this compound may target cysteine residues in proteins crucial for the exocytosis of histamine-containing granules.

Inhibitory Effects of Emethallicins on Histamine Release
CompoundPolysulfide BridgeReported Activity
Emethallicin ADisulfidePotent inhibitor of compound 48/80-induced histamine release
Emethallicin BTetrasulfidePotent inhibitor of compound 48/80-induced histamine release
Emethallicin CTetrasulfidePotent inhibitor of compound 48/80-induced histamine release
This compoundTrisulfidePotent inhibitor of compound 48/80-induced histamine release. nih.gov

Currently, there is a lack of direct scientific evidence specifically linking this compound to the modulation of lipoxygenase activity. Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govnih.gov While various natural compounds have been investigated as lipoxygenase inhibitors, the effect of ETPs on this enzyme family remains an area for future research. mdpi.com

The epipolythiodioxopiperazine class of compounds, including this compound, exhibits a wide range of biological activities, which are primarily attributed to the reactivity of their polysulfide bridge. mdpi.comnih.gov The general toxicity of these compounds stems from their ability to induce oxidative stress and covalently modify proteins, leading to widespread cellular dysfunction. microbiologyresearch.orgresearchgate.net

The interaction with thiol-containing molecules is a key aspect of their mechanism. For example, the reduced form of the toxin can become trapped within the cell after reacting with glutathione, enhancing its toxicity. microbiologyresearch.org This intracellular accumulation can disrupt normal cellular functions by inhibiting key enzymes through the modification of their cysteine residues. researchgate.net Furthermore, the generation of ROS can lead to damage of mitochondria and ultimately trigger programmed cell death, or apoptosis. nih.gov Some ETPs have also been shown to inhibit the transcription factor NF-κB, which plays a central role in the inflammatory response, by potentially interacting with essential thiol residues within the protein. nih.gov

General Biological Activities of ETP Compounds
Biological EffectProposed MechanismReference
CytotoxicityInduction of oxidative stress, protein inactivation via thiol modification, apoptosis activation. microbiologyresearch.orgresearchgate.netnih.gov
ImmunosuppressionInhibition of immune cell function, inhibition of NF-κB. nih.gov
Antimicrobial ActivityDisruption of cellular functions in pathogenic microbes. mdpi.com

Future Directions in Emethallicin D Research

Advancements in Biosynthetic Pathway Elucidation

Understanding the intricate biosynthetic pathways of complex natural products like Emethallicin D is crucial for unlocking their full potential and enabling sustainable production. Emethallicins belong to the epipolythiodioxopiperazine (ETP) class of compounds, which are often derived from amino acids, particularly tryptophan and phenylalanine, and involve complex enzymatic machinery, including polyketide synthases (PKSs) and enzymes responsible for sulfur incorporation and cyclization.

Future research in this area will likely focus on:

Gene Cluster Identification: Identifying and characterizing the specific gene cluster responsible for this compound biosynthesis in Emericella heterothallica. This involves employing genomic and transcriptomic approaches to pinpoint the genes encoding the necessary enzymes.

Enzyme Characterization: Elucidating the functions of individual enzymes within the biosynthetic pathway, such as PKSs, tailoring enzymes (e.g., oxidases, reductases), and those involved in sulfur transfer and disulfide bond formation. This may involve heterologous expression of genes and in vitro enzymatic assays.

Pathway Reconstruction: Assembling the identified genes and characterized enzymes into a functional pathway to understand the sequence of reactions, intermediates, and regulatory mechanisms governing this compound production. This knowledge could pave the way for metabolic engineering of producer organisms or heterologous hosts for enhanced yields.

Innovations in Synthetic Methodologies for ETPs

The structural complexity of this compound, featuring multiple stereocenters and sensitive functional groups, poses a significant challenge for total chemical synthesis. While significant progress has been made in the total synthesis of related ETPs, including other Emethallicins and compounds like gliotoxin (B1671588) and haematocin (B1248818), the precise synthesis of this compound remains a formidable task. Notably, early attempts to convert synthetic precursors to natural this compound encountered difficulties, highlighting the need for innovative synthetic strategies.

Future directions in synthetic methodologies for this compound and related ETPs include:

Development of Novel Synthetic Strategies: Exploring new catalytic methods, such as C(sp³)–H activation, asymmetric catalysis, and cascade reactions, to construct the complex core structure and install the correct stereochemistry efficiently.

Analogue Synthesis: Designing and synthesizing analogues of this compound to probe structure-activity relationships (SAR) and potentially identify compounds with improved biological potency or altered pharmacological profiles. This requires robust synthetic routes that allow for facile structural modifications.

Stereoselective Synthesis: Focusing on developing highly stereoselective methods to control the numerous chiral centers present in this compound, ensuring the synthesis of the biologically active enantiomer.

Exploration of Novel Biological Targets and Mechanisms

This compound and its congeners have demonstrated a range of promising biological activities, making them attractive candidates for further investigation in medicinal chemistry. The most well-documented activity of Emethallicins B, C, and D is their potent inhibition of histamine (B1213489) release from mast cells, with reported IC50 values in the nanomolar to low micromolar range. Additionally, this compound has been associated with antimicrobial, antitumor, and anti-inflammatory effects.

EmethallicinBiological ActivityReported IC50 Range (M)
Emethallicin BHistamine release inhibition1.0 x 10⁻⁶ - 2.0 x 10⁻⁸
Emethallicin CHistamine release inhibition1.0 x 10⁻⁶ - 2.0 x 10⁻⁸
This compoundHistamine release inhibition1.0 x 10⁻⁶ - 2.0 x 10⁻⁸
Emethallicin AHistamine release inhibition1.0 x 10⁻⁶ - 2.0 x 10⁻⁸
Emethallicins (B, C, D)5-Lipoxygenase inhibition (micromolar)N/A
This compoundAntimicrobial, Antitumor, Anti-inflammatoryN/A

Note: "N/A" indicates that specific quantitative data (e.g., IC50 values) were not provided in the source material for these activities.

Future research should aim to:

Identify Specific Molecular Targets: Determine the precise cellular targets (e.g., enzymes, receptors, ion channels) with which this compound interacts to exert its various biological effects.

Elucidate Mechanisms of Action: Investigate the detailed molecular mechanisms underlying its observed activities, such as how it modulates histamine release pathways or interferes with microbial or cancer cell processes.

Conduct In Vivo Studies: Evaluate the efficacy and pharmacokinetic properties of this compound in relevant animal models to assess its therapeutic potential and guide further drug development.

Chemoenzymatic Synthesis and Biocatalysis for this compound Production

The integration of chemical synthesis with enzymatic transformations, known as chemoenzymatic synthesis, offers a powerful approach to produce complex natural products that are challenging to access solely through chemical means. Biocatalysis can provide exquisite stereoselectivity and regioselectivity for specific steps, complementing traditional synthetic chemistry.

Given the synthetic challenges associated with this compound, particularly concerning stereochemical control and sulfur incorporation, chemoenzymatic strategies hold significant promise. Future research could explore:

Enzymatic Steps for Key Transformations: Identifying and utilizing specific enzymes that can efficiently catalyze critical steps in this compound biosynthesis, such as the formation of the epipolythiodioxopiperazine core or the introduction of sulfur atoms with precise stereochemical outcomes.

Hybrid Synthesis Routes: Developing hybrid routes that combine efficient chemical synthesis of key fragments with enzymatic steps for late-stage modifications or the assembly of the final complex structure.

Biocatalytic Production: Engineering microbial hosts or utilizing isolated enzymes for the bioproduction of this compound or its advanced precursors, potentially offering a more sustainable and scalable alternative to total synthesis.

Computational Chemistry Approaches in ETP Research

Computational chemistry plays an increasingly vital role in natural product research, aiding in structure elucidation, mechanism prediction, and the design of new molecules. For this compound, computational approaches can provide invaluable insights into its structure-activity relationships, binding interactions, and potential biosynthetic pathways.

Future research utilizing computational chemistry may involve:

Molecular Modeling and Docking Studies: Employing computational tools to model the three-dimensional structure of this compound and predict its binding affinity and orientation with potential biological targets, such as enzymes involved in histamine release or microbial pathways.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models based on this compound and its analogues to identify key structural features responsible for biological activity, guiding the design of more potent and selective compounds.

Predictive Modeling of Biosynthesis: Using computational tools to predict potential biosynthetic intermediates and enzymatic steps, thereby aiding in the experimental elucidation of the pathway.

Virtual Screening: Performing virtual screening of large compound libraries against identified targets to discover novel molecules with similar or improved biological profiles compared to this compound.

By advancing research across these interconnected areas, the scientific community aims to fully characterize this compound, understand its biological significance, and harness its therapeutic potential.

List of Compounds Mentioned:

Emethallicin A

Emethallicin B

Emethallicin C

this compound

Emethallicin E

Emethallicin F

Apoaranotin

Acetylaranotin (B1664336)

Gliotoxin

Chaetocin A

Haematocin

Epicoccin G

Rostration A

Q & A

Q. What are the established protocols for synthesizing Emethallicin D, and how can purity be validated?

Methodological Answer: Synthesis typically follows multi-step organic reactions, with intermediates characterized via NMR and HPLC. Purity validation requires ≥95% purity thresholds using HPLC with UV-Vis detection at 254 nm. Confirmatory methods include mass spectrometry (MS) for molecular weight verification and elemental analysis for stoichiometric consistency .

Q. How should researchers design initial in vitro assays to evaluate this compound’s biological activity?

Methodological Answer: Begin with dose-response assays (e.g., IC₅₀ determination) in relevant cell lines, using positive/negative controls. Include cytotoxicity assays (e.g., MTT or LDH release) to distinguish therapeutic effects from nonspecific toxicity. Triplicate experiments with statistical validation (p < 0.05) are essential. Data should be normalized to vehicle-treated controls .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural stability under varying conditions?

Methodological Answer: Use temperature-controlled NMR to monitor structural integrity under thermal stress. FTIR and Raman spectroscopy identify functional group stability, while X-ray crystallography resolves 3D conformation. Accelerated degradation studies (e.g., pH 3–9 buffers) paired with HPLC-MS track decomposition products .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically addressed?

Methodological Answer: Apply a tiered validation approach:

  • Replicate experiments across independent labs with standardized protocols.
  • Use orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibitors) to confirm target engagement.
  • Conduct meta-analyses of published datasets to identify confounding variables (e.g., cell type-specific effects). Contradictions may arise from off-target interactions or assay sensitivity thresholds .

Q. What strategies improve reproducibility in this compound’s pharmacokinetic (PK) studies?

Methodological Answer:

  • Standardize animal models (e.g., C57BL/6 mice) and dosing regimens across studies.
  • Use LC-MS/MS for plasma/tissue quantification with deuterated internal standards.
  • Report PK parameters (t₁/₂, Cₘₐₓ, AUC) with variability indices (SD/SE). Cross-validate findings using microdosing in non-human primates .

Q. How can computational modeling resolve discrepancies in this compound’s receptor-binding affinity?

Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding kinetics. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Discrepancies often stem from force field inaccuracies or solvent model limitations .

Q. What ethical frameworks apply when transitioning this compound from preclinical to clinical research?

Methodological Answer: Adhere to ICH E6 (R2) guidelines for Good Clinical Practice. Submit protocols to institutional review boards (IRBs) for risk-benefit analysis. Include data anonymization plans and informed consent templates for human trials. Document adverse events per MedDRA terminology .

Data Management & Validation

Q. How should researchers manage conflicting toxicity data from this compound studies?

Methodological Answer: Implement a tiered risk-assessment model:

  • Tier 1: Validate assays using reference toxins (e.g., doxorubicin for apoptosis).
  • Tier 2: Cross-reference organ-specific toxicity (e.g., histopathology in rodent models).
  • Tier 3: Apply machine learning (e.g., random forests) to identify hidden covariates (e.g., batch effects) .

Q. What metadata standards are critical for sharing this compound datasets in public repositories?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Include experimental conditions (temperature, pH, solvent) in ISA-Tab format.
  • Use controlled vocabularies (e.g., ChEBI for chemical terms).
  • Attach DOI-linked raw data (e.g., MassIVE for MS files) .

Contradiction Analysis & Resolution

Q. How do researchers differentiate artifact-driven results from true biological effects in this compound studies?

Methodological Answer:

  • Use counter-screens with structurally analogous inactive compounds.
  • Validate findings in orthogonal assays (e.g., fluorescence-based vs. luminescence readouts).
  • Apply Hill slope analysis to dose-response curves; slopes >2 suggest cooperative binding artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.